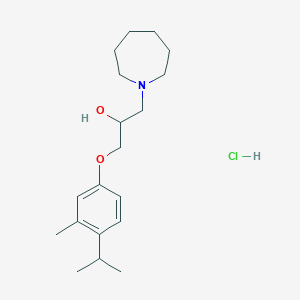
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride is a chemical compound that has received increasing attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is synthesized through a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride is not fully understood. However, it is believed to act through various pathways, including inhibition of certain enzymes and proteins, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in vitro and in vivo. It has also been shown to enhance the activity of certain enzymes and proteins, such as SIRT1 and AMPK, which play important roles in cellular metabolism and longevity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for research on 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride. One possible direction is to investigate its potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, future studies could focus on developing new synthetic methods for this compound and its derivatives, as well as exploring its potential as a building block for the synthesis of other bioactive compounds.
Méthodes De Synthèse
The synthesis of 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride involves the reaction of 4-hydroxybenzoic acid with pyridine-3-methanol in the presence of a suitable catalyst and solvent. The reaction proceeds through several steps, including esterification, nucleophilic substitution, and salt formation. The final product is obtained as a white crystalline powder, which is highly pure and stable.
Applications De Recherche Scientifique
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride has been widely used in scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has shown promising results in the treatment of various diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer. In biology, this compound has been used as a tool to study the mechanism of action of certain enzymes and proteins. In chemistry, it has been used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-12-5-3-11(4-6-12)13(16)17-9-10-2-1-7-14-8-10;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDQAVYACJZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-4-piperidinyl)methyl]-3-(5-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B5164289.png)
![4-{3-[(4-methoxy-3-biphenylyl)amino]butyl}phenol](/img/structure/B5164291.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)
![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)


![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)